Yo-Pro-1(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

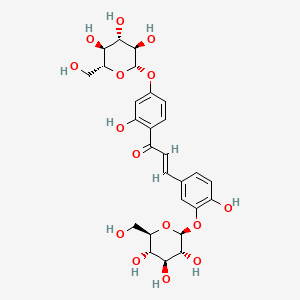

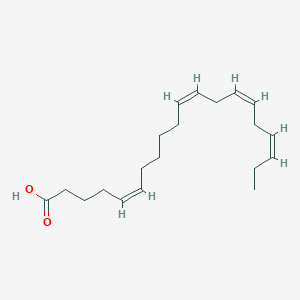

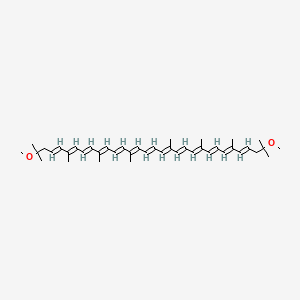

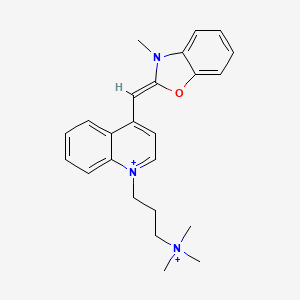

Yo-Pro-1(2+) is an unsymmetrical cationic C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.

Applications De Recherche Scientifique

P2X7 Receptor Activation Evaluation

Yo-Pro-1 is utilized for evaluating P2X7 receptor activation, which is significant in various pathological conditions. A 96-well plate-based method involving Yo-Pro-1 has been developed for this purpose, offering a rapid and reproducible approach to study P2X7 receptor activation or inhibition (Rat et al., 2017).

Super-Resolution Microscopy Applications

Yo-Pro-1 is used in super-resolution fluorescence microscopy for DNA imaging. It's shown to be effective for nanoscale imaging of DNA topology, offering a simpler sample preparation and wider applicability in biological systems (Flors, 2010).

Studying DNA Molecule Dynamics

Incorporating Yo-Pro-1 in studies involving the force extension behavior of individual DNA molecules, it provides insights into the interaction of dyes with DNA. It aids in understanding the binding dynamics and fluorescence behavior of the dye when bound to DNA (Murade et al., 2009).

Analyzing Membrane Permeabilization

Yo-Pro-1 is instrumental in studying the permeabilization of cell membranes by electric fields (electroporation). It serves as an indicator of membrane integrity, allowing for the measurement of molecule transport across cell membranes (Sözer et al., 2017).

Apoptosis Quantification in Islets

A novel methodology using Yo-Pro-1 for rapid quantification of apoptosis in human islets has been developed. This technique involves confocal laser optical sectioning and stereologic analysis, preserving islet architecture while identifying apoptosis extent (Boffa et al., 2005).

Electroporative Transport Quantification

Yo-Pro-1 is used to quantify electroporative transport in cellular research. Employing calibrated confocal microscopy, it helps in understanding the transport dynamics of small molecules like Yo-Pro-1 through lipid electropores after electric field exposures (Sozer et al., 2017).

DNA Quantitation in Clinical Settings

Yo-Pro-1 is utilized in DNA quantitation, especially in clinical and forensic contexts. The use of a laser-induced fluorescence detector in conjunction with capillary electrophoresis instruments with Yo-Pro-1 has shown potential for routine DNA analysis (Guillo et al., 2006).

Apoptosis and Necrosis Monitoring

Yo-Pro-1, along with propidium iodide, is applied to distinguish apoptosis and necrosis in tissue cultures. It offers real-time, non-destructive spatial information on cell viability in both 2D and 3D tissue cultures (Gawlitta et al., 2004).

Propriétés

Formule moléculaire |

C24H29N3O+2 |

|---|---|

Poids moléculaire |

375.5 g/mol |

Nom IUPAC |

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C24H29N3O/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |

Clé InChI |

DWBLAOWJYNNBQB-UHFFFAOYSA-N |

SMILES isomérique |

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

SMILES canonique |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)